ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a fluorobenzoyl group, and a sulfanylacetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-4-30-20(28)13-31-22-26-25-19(27(22)18-10-14(2)8-9-15(18)3)12-24-21(29)16-6-5-7-17(23)11-16/h5-11H,4,12-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHYDMPLODPXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the triazole ring with 3-fluorobenzoyl chloride under basic conditions.
Attachment of the Sulfanylacetate Moiety: The final step involves the nucleophilic substitution reaction where the sulfanylacetate group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the triazole ring and the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring and fluorobenzoyl group are key functional groups that interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: Shares the fluorobenzoyl group but lacks the triazole ring and sulfanylacetate moiety.
Ethyl 2-[(2-fluorobenzoyl)amino]acetate: Similar in structure but differs in the position of the fluorobenzoyl group and the absence of the triazole ring.
Uniqueness
ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its combination of a triazole ring, fluorobenzoyl group, and sulfanylacetate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Biological Activity
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They have been studied for applications in antifungal, antibacterial, antiviral, and anticancer therapies. The specific compound features a triazole ring and various substituents that may influence its biological properties.
Biological Activities of Related Compounds
- Antifungal Activity : Many triazole derivatives exhibit potent antifungal properties. For instance, compounds like fluconazole and itraconazole are widely used in clinical settings to treat fungal infections by inhibiting ergosterol synthesis in fungal cell membranes.
- Antimicrobial Activity : Triazoles also demonstrate antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
- Anticancer Properties : Some studies indicate that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. This is particularly relevant in compounds that target specific signaling pathways involved in cancer proliferation.
- Anti-inflammatory Effects : Certain triazole derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can be significantly influenced by their structural components:
- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish biological activity. For example, electron-withdrawing groups may increase potency against certain targets.
- Alkyl Chains : The length and branching of alkyl chains attached to the triazole can affect solubility and bioavailability.
- Aromatic Rings : The presence of aromatic rings can contribute to the interaction with biological targets due to π-π stacking interactions.
Case Studies
- Case Study on Antifungal Efficacy : A study involving a series of 1,2,4-triazole derivatives demonstrated that modifications at the 4-position significantly enhanced antifungal activity against Candida species. Compounds with halogen substituents exhibited higher efficacy compared to their non-halogenated counterparts.
- Case Study on Antibacterial Activity : Research has shown that triazole derivatives with a fluorophenyl group displayed notable antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial DNA synthesis.
Q & A
Basic Research Questions
Q. What are the key structural features of ethyl 2-{[4-(2,5-dimethylphenyl)-5-{[(3-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, and how do they influence its bioactivity?
- Structural Features :
- Triazole ring : Enhances stability and participates in hydrogen bonding with biological targets .
- Fluorophenyl group : Increases lipophilicity and metabolic stability, potentially improving membrane permeability .
- Sulfanylacetate moiety : Facilitates nucleophilic substitution reactions for derivatization .
- Implications : These features contribute to antimicrobial and anticancer activities observed in structurally similar triazole derivatives .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., triazole C-H at δ 8.2–8.5 ppm) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate group) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. What synthetic routes are commonly employed to prepare this compound?
- Step 1 : Condensation of 2,5-dimethylphenylhydrazine with thiourea to form the triazole core .
- Step 2 : Functionalization via nucleophilic substitution (e.g., introducing the sulfanylacetate group using ethyl bromoacetate) .
- Step 3 : Coupling the 3-fluorophenylformamide moiety using HBTU or DCC as coupling agents .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Maintain ≤60°C during amide coupling to prevent decomposition .
- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate esterification .
- Example : A 72% yield was achieved using HBTU in DMF at 50°C for 12 hours .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Functional Group Modifications :
- Replace the fluorophenyl group with chlorophenyl or nitro groups to assess antimicrobial potency .
- Vary the triazole substituents (e.g., methyl vs. ethyl) to study steric effects on target binding .
- Biological Assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) to identify pharmacophores .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to identify binding pockets .
- QSAR Models : Correlate electronic properties (e.g., logP, polar surface area) with observed antifungal activity .
- Example : Docking studies suggest the triazole ring forms π-π interactions with tyrosine kinase receptors .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) .
- Controls : Include positive controls (e.g., ketoconazole for CYP51 inhibition) and solvent blanks .
- Data Interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
